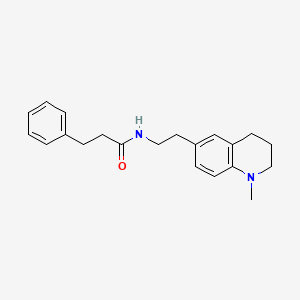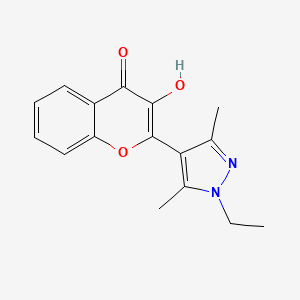
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one” is a derivative of chromen-4-one with a substituted pyrazole ring. Chromen-4-one derivatives are a class of compounds that include flavonoids, which are widely distributed in the plant kingdom and have various biological activities . Pyrazoles are a class of organic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological activities.
科学的研究の応用
Catalytic Applications
Research on tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, which are structurally related to the compound , has demonstrated the utility of starch solution as a highly efficient homogeneous catalyst. This nontoxic and biodegradable catalyst facilitates simple work-up procedures and short reaction times, showcasing a green chemistry approach to synthesis (Hazeri et al., 2014).
Antimicrobial Activity
A study on pyrazol-4-yl- and 2H-chromene-based substituted anilines highlighted the synthesis of compounds with significant antimicrobial activity. This work illustrates the potential of derivatives of the subject compound for use in antimicrobial applications, with certain derivatives displaying enhanced activity against bacterial and fungal strains (Banoji et al., 2022).
Fluorescence Probes
The same study also indicated that some pyrazolyl-based anilines, especially those bearing electron-donating methoxy groups, exhibited emissions in the redshift region. This suggests their potential use as fluorescence probes for biological imaging, underlining the versatility of chromene and pyrazole derivatives in scientific research (Banoji et al., 2022).
Synthetic Methodologies
An unusual synthesis method for 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones has been discovered, leveraging ethyl 2-(chloromethyl)-2-hydroxy-2H-chromene-3-carboxylate. This approach, involving benzopyran ring opening, represents a novel pathway for creating compounds with potential in various applications, showcasing innovative strategies in synthetic chemistry (Kavitha et al., 2018).
特性
IUPAC Name |
2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-4-18-10(3)13(9(2)17-18)16-15(20)14(19)11-7-5-6-8-12(11)21-16/h5-8,20H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENXHECFUZHOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=C(C(=O)C3=CC=CC=C3O2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

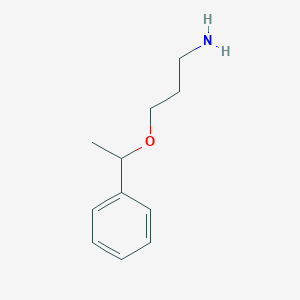
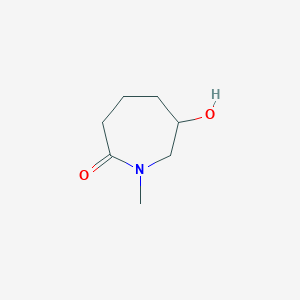

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2417089.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea](/img/structure/B2417090.png)
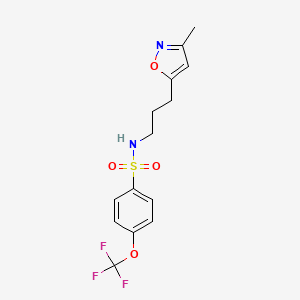
![Methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2417092.png)
![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2417094.png)
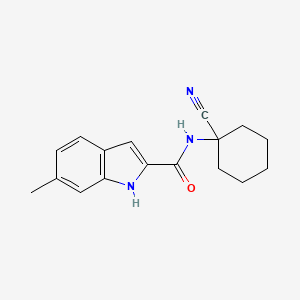
![1-Cyclohexyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2417096.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2417103.png)
